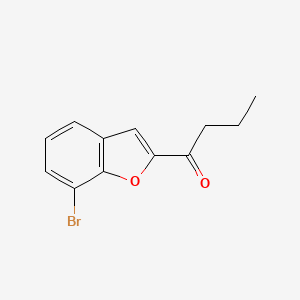

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one

Description

Properties

Molecular Formula |

C12H11BrO2 |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

1-(7-bromo-1-benzofuran-2-yl)butan-1-one |

InChI |

InChI=1S/C12H11BrO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3 |

InChI Key |

FQMKJTDAYLNKRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Bromobenzofuran Core

The initial step involves synthesizing the 7-bromobenzofuran nucleus, which is a key intermediate. The method employs a cyclization reaction starting from ortho-bromophenol derivatives.

- Reactants: Ortho-bromophenol and 2-bromoacetaldehyde dimethyl acetal (or 2-chloro-1,1-dimethoxyethane)

- Reaction Conditions:

- Solvent: Typically, a suitable organic solvent such as benzene, toluene, chlorobenzene, or dimethylbenzene (xylene)

- Temperature: 25°C to 153°C, depending on the step

- Duration: 4 to 36 hours

- Catalyst: Alkali (e.g., sodium hydroxide)

- Process:

- The reaction proceeds via nucleophilic substitution and cyclization to form the benzofuran ring with bromine substitution at the 7-position.

Reaction Conditions Optimization:

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 25°C to 153°C | Gradually increased to promote cyclization |

| Reaction Time | 4 to 36 hours | Monitored via TLC and GC |

| Solvent | Benzene, toluene, chlorobenzene | Selected based on solubility and boiling point |

| Reagent Ratio | Ortho-bromophenol: Acetal = 1:1.5–2 | Ensures complete conversion |

- Separation by filtration

- Washing with water

- Recrystallization or distillation to purify the 7-bromobenzofuran

Introduction of the Butanone Side Chain

The next step attaches the butan-1-one moiety to the benzofuran core via acylation or Friedel-Crafts type reactions.

- Reactants: 7-bromobenzofuran derivative and a suitable acylating agent (e.g., butyryl chloride)

- Reaction Conditions:

- Solvent: Anhydrous solvents like dichloromethane or acetonitrile

- Catalyst: Aluminum chloride (AlCl₃) or polyphosphoric acid (PPA)

- Temperature: 0°C to 80°C

- Duration: Several hours, monitored by TLC

Reaction Conditions Optimization:

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 0°C to 80°C | Lower temperatures favor selectivity |

| Catalyst | AlCl₃, PPA | Choice depends on substrate reactivity |

| Reaction Time | 2–8 hours | Ensures complete acylation |

- Extraction with water

- Washing with dilute acid/base

- Drying over sodium sulfate

- Purification via column chromatography

Final Purification and Characterization

The crude product undergoes:

- Distillation or recrystallization to obtain pure 1-(7-bromo-1-benzofuran-2-yl)butan-1-one .

- Spectroscopic verification: NMR, IR, and MS to confirm structure and purity.

Data Summary Table

| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Purification Method | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ortho-bromophenol | 2-bromoacetaldehyde dimethyl acetal | Benzene, toluene | 25–153°C | 4–36 hours | Filtration, recrystallization | Variable (up to 70%) |

| 2 | 7-bromobenzofuran derivative | Butyryl chloride | Dichloromethane | 0–80°C | 2–8 hours | Column chromatography | Variable (up to 60%) |

Notes on Industrial and Environmental Considerations

- The synthesis employs common organic solvents and reagents, with attention to waste management and solvent recovery.

- Catalysts like AlCl₃ require careful handling due to corrosiveness.

- The process is adaptable for scale-up, with optimization of temperature and reaction times to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The butanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Formation of various substituted benzofuran derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.

Biological Studies: The compound is studied for its biological activities, such as antimicrobial and anti-inflammatory properties.

Materials Science: Benzofuran derivatives, including this compound, are explored for their potential use in organic electronics and photonics

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1-benzofuran-2-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the butanone group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets would vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity: Brominated benzofurans consistently show enhanced bioactivity compared to non-halogenated analogs. The target compound’s butanone chain may improve bioavailability, though direct studies are needed .

- Synthetic Challenges : Bromine position (5 vs. 7) requires precise directing groups during synthesis. The 7-bromo derivative may necessitate regioselective bromination strategies.

- Crystallographic Trends: Analogs like 1-(5-Bromo-1-benzofuran-2-yl)ethanone exhibit dense packing (Dx = 1.809 Mg/m³), suggesting similar stability for the 7-bromo derivative .

Biological Activity

1-(7-Bromo-1-benzofuran-2-yl)butan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom and a ketone group. These structural characteristics endow it with distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, antibacterial and antifungal properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_11BrO, with a molecular weight of approximately 251.12 g/mol. The presence of the benzofuran moiety is significant as it is known for various biological activities, including antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of crucial biochemical pathways. Understanding these interactions requires detailed studies on its molecular targets, which may include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing various physiological responses.

Antibacterial Activity

Research indicates that benzofuran derivatives exhibit significant antibacterial properties. A study evaluating the antibacterial activity of various compounds found that derivatives similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Escherichia coli | 18 | |

| Bacillus subtilis | 22 | |

| Salmonella typhi | 17 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial effects, several studies have highlighted the antifungal properties of benzofuran derivatives. The compound has shown promising results against common fungal strains:

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 μg/mL |

| Aspergillus niger | 10 μg/mL |

These findings indicate that this compound could be a potential candidate for antifungal therapy .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds similar to this compound exhibited MIC values as low as 0.6 μM, indicating strong antimycobacterial activity .

- Evaluation of Anticancer Properties : Research has shown that benzofuran derivatives can inhibit cancer cell proliferation. For example, a derivative was found to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.